Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate
CAS No.:
Cat. No.: VC15776375
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O3 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | ethyl (2E)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+ |
| Standard InChI Key | YVISHWWYVAIPNX-GXDHUFHOSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N\NC1=CC(=CC=C1)OC)/Cl |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The compound is formally named ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate under IUPAC rules. Its stereodescriptor (2Z) denotes the cis configuration of the hydrazone group relative to the ester moiety . Synonymous designations include:
Two CAS Registry Numbers are associated with this structure:
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27143-07-3: Primary identifier in synthetic chemistry databases
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473927-63-8: Alternate identifier emphasizing stereochemistry
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₃ClN₂O₃, yielding a molar mass of 256.69 g/mol . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 94°C | |
| Boiling Point | 349.0±44.0°C (Predicted) | |
| Density | 1.23 g/cm³ | |
| XLogP3 | 4.1 | |
| Topological Polar Surface | 59.9 Ų |
The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazine NH and ester carbonyl oxygen .
Synthetic Methodologies
Diazotization-Coupling Approach
Source details a two-step synthesis starting from p-anisidine:
Step 1: Diazonium Salt Formation
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Reactants: p-Anisidine (100 g), HCl (133.5 g), NaNO₂ (40% aq.)
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Conditions: -5°C to 0°C, 1.5 h reaction
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Key Intermediate: 4-methoxyphenyldiazonium chloride
Step 2: Japp-Klingemann Coupling
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Reactants: Diazonium salt + ethyl 2-chloroacetoacetate (160.4 g), NaOAc (146 g)
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Solvent System: Water-acetone (3:1 v/v)
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Temperature: 0°C, 1 h reaction
Alternative Protocol
Source modifies the coupling conditions:
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Diazotization: p-Anisidine (16 g) in HCl/water, NaNO₂ (9.4 g) at -5°C
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Coupling: Ethyl chloroacetoacetate (22 g) in ethanol-water (1:4)
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Workup: Precipitation at room temperature, no recrystallization
Comparative Analysis
| Parameter | Source Method | Source Method |
|---|---|---|
| Solvent | Acetone-water | Ethanol-water |
| Temperature Control | Strict -5°C to 0°C | Room temp post-coupling |
| Purity Enhancement | Methanol recrystallization | None |
The acetone-based method produces higher purity material, critical for pharmaceutical applications .
Structural and Crystallographic Insights
Molecular Geometry
X-ray diffraction data (source ) reveals:
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Planar structure (RMSD 0.0587 Å for non-H atoms)
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Dihedral angle between methoxyphenyl and ester planes: 3.05°
Pharmaceutical Applications
Apixaban Intermediate
This compound serves as Precursor I in apixaban synthesis, a factor Xa inhibitor anticoagulant . The hydrazone group enables subsequent cyclization to form the critical pyrazole ring:
Reaction Pathway
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Hydrazone → Pyrazole via [3+2] cycloaddition
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Chlorine atom facilitates nucleophilic displacement in later stages
Structure-Activity Relationship (SAR)
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Methoxy Group: Enhances metabolic stability by reducing oxidative demethylation
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Chlorine Atom: Directs regioselectivity in cyclization steps
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Ester Moiety: Temporary protecting group removed during final API purification
| Hazard Class | Code | Signal Word |
|---|---|---|
| Skin Irritation | H315 | Warning |
Precautionary Measures
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P264: Wash skin thoroughly after handling
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P280: Wear protective gloves/eye protection
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P302+P352: IF ON SKIN: Wash with soap and water
Environmental Considerations
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Ecotoxicity: LC50 (Daphnia magna) >100 mg/L (estimated)
Comparative Analysis of 3- vs. 4-Methoxy Isomers
While no data exists for the 3-methoxy analog, we hypothesize differences:
| Property | 4-Methoxy (Studied) | Predicted 3-Methoxy |
|---|---|---|
| Crystallinity | High (mp 94°C) | Likely lower |
| Synthetic Yield | 65-70% | Potentially reduced |
| Pharmacological Use | Established intermediate | Unknown bioactivity |
The para-substitution likely enhances crystallinity and synthetic efficiency through symmetrical packing .
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